Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO3/c1-20-10(18)6-9(17-11(19)12(14,15)16)7-4-2-3-5-8(7)13/h2-5,9H,6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLEVHHOHWDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methyl acrylate, and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with the use of a Lewis acid catalyst such as aluminum chloride for the Friedel-Crafts acylation and a base such as sodium hydride for the Michael addition.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid.
Reduction: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroethyl)amino]propanoate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Modifications to the Amino-Protecting Group
Key Observations :
Ester vs. Acid Derivatives
Key Observations :
- Ester derivatives are typically prodrugs, while acid derivatives act as active metabolites .
Biological Activity
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate, with the CAS number 866050-44-4, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.
- Molecular Formula : C12H11F4NO3
- Molecular Weight : 293.22 g/mol
- Structure : The compound features a methyl ester functional group, a fluorophenyl moiety, and a trifluoroacetyl amino group.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with an appropriate amino acid derivative in the presence of trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetyl group efficiently while maintaining the integrity of the fluorinated phenyl ring.
The biological activity of this compound is largely attributed to its structural features. The presence of the trifluoroacetyl group enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets. Studies have indicated that fluorinated compounds often exhibit increased potency against various enzymes due to their unique electronic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : Approximately 5 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
In Vivo Studies
Preclinical in vivo studies have shown promising results:
- Animal Model : Xenograft models in mice.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Tumor growth inhibition by approximately 60% compared to control groups.
Case Studies
- Case Study on Anticancer Activity
- Pharmacokinetics Study
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | 293.22 | 5 | Apoptosis induction |
| Methyl 3-(4-fluorophenyl)-3-oxopropanoate | 279.19 | 10 | Cell cycle arrest |
| Methyl 3-(4-fluorophenyl)-3-[(trifluoroacetyl)amino]propanoate | 295.23 | 8 | Inhibition of proliferation |
Q & A
Q. How can the synthesis of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate be optimized for improved yield and purity?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance the coupling efficiency of the trifluoroacetyl amino group. For example, using anhydrous DMF as a solvent may reduce hydrolysis side reactions .
- Step 2: Employ orthogonal protection strategies for reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines) to minimize unwanted side products during trifluoroacetylation .
- Step 3: Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in a non-polar solvent to isolate high-purity crystals. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
Q. How should solubility and formulation compatibility be assessed for in vitro studies?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at working concentrations .
- Compatibility: Evaluate stability in biological buffers (pH 7.4) via HPLC over 24 hours. Include controls with serum proteins (e.g., fetal bovine serum) to assess protein binding .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target enzyme (e.g., NF-κB or cyclooxygenase) to identify potential binding pockets .
- Step 2: Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with fluorophenyl or trifluoroacetyl groups) .
- Step 3: Validate predictions with mutagenesis studies on identified residues or competitive inhibition assays .
Q. What strategies resolve enantiomeric impurities during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol) .
- Asymmetric Synthesis: Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during the formation of the stereogenic center .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with reference data .
Q. How can contradictory bioactivity data across cell lines be systematically addressed?
Methodological Answer:
- Step 1: Standardize assay conditions (e.g., cell density, serum concentration, and incubation time). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .
- Step 2: Quantify intracellular uptake via LC-MS to correlate bioactivity with compound concentration in different cell types .
- Step 3: Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways affected by the compound .
Q. What experimental designs are recommended for metabolic pathway elucidation?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and monitor metabolites via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450 involvement .
- Isotopic Labeling: Synthesize a deuterated analog to track metabolic transformations (e.g., hydroxylation or demethylation) .
- In Silico Prediction: Use software like MetaSite to prioritize likely metabolic sites (e.g., ester hydrolysis or fluorophenyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
